An In-depth Technical Guide to the Chemical Properties of cis-1,3-Dichlorocyclopentane
An In-depth Technical Guide to the Chemical Properties of cis-1,3-Dichlorocyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of cis-1,3-dichlorocyclopentane. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound. This document summarizes key physical and spectroscopic properties, outlines experimental protocols, and presents visual diagrams to illustrate molecular structure and reactivity.
Core Chemical and Physical Properties
cis-1,3-Dichlorocyclopentane is a halogenated cycloalkane with the molecular formula C₅H₈Cl₂.[1] Due to the cis configuration of the two chlorine atoms on the cyclopentane (B165970) ring, the molecule possesses a plane of symmetry, rendering it a meso compound and thus achiral. This has implications for its spectroscopic and reactive properties.
Quantitative data for cis-1,3-dichlorocyclopentane is summarized in the table below. It is important to note that while some data is derived from experimental sources, other values are computed and should be considered as such.
| Property | Value | Data Type |
| Molecular Formula | C₅H₈Cl₂ | --- |
| Molecular Weight | 139.02 g/mol | Computed |
| Boiling Point | Data not available | --- |
| Melting Point | Data not available | --- |
| Density | Data not available | --- |
| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water. | Inferred |
| XLogP3-AA | 2.4 | Computed |
Stereochemistry
1,3-Dichlorocyclopentane can exist in three stereoisomeric forms: a pair of enantiomers (the trans isomers) and one meso compound (the cis isomer). The cis isomer is achiral due to an internal plane of symmetry.
Experimental Protocols
Detailed experimental data for cis-1,3-dichlorocyclopentane is not widely available in the literature. The following protocols are generalized procedures based on standard organic chemistry techniques for the synthesis and analysis of similar chlorinated hydrocarbons.
Synthesis of cis-1,3-Dichlorocyclopentane
A potential route for the synthesis of a mixture of dichlorocyclopentanes, including the cis isomer, involves the direct chlorination of cyclopentene (B43876). Separation of the isomers would then be required.
Materials:
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Cyclopentene
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Chlorine (gas)
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An inert solvent (e.g., carbon tetrachloride)
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Sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Distillation apparatus
Procedure:
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Dissolve cyclopentene in an equal volume of a dry, inert solvent in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.
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Cool the flask in an ice bath to 0°C.
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Bubble chlorine gas through the solution at a slow, steady rate while stirring vigorously. Monitor the reaction progress by gas chromatography (GC).
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Once the reaction is complete, cease the chlorine flow and allow the mixture to warm to room temperature.
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Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a water wash.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure.
Spectroscopic Analysis: ¹H and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of cis-1,3-dichlorocyclopentane. Due to its symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra will be reduced compared to its trans isomers.
Sample Preparation:
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Dissolve approximately 10-20 mg of purified cis-1,3-dichlorocyclopentane in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
¹H NMR Spectroscopy Protocol:
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Instrument: 500 MHz NMR Spectrometer
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Solvent: CDCl₃
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Temperature: 298 K
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Pulse Program: Standard single-pulse experiment
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Acquisition Parameters:
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Spectral Width: ~10 ppm
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Number of Scans: 16-32
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Relaxation Delay: 2 s
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Expected Signals: Due to the plane of symmetry, a simplified spectrum is expected. Protons on C1 and C3 are equivalent, as are the protons on C4 and C5. The protons on C2 will also give a distinct signal.
¹³C NMR Spectroscopy Protocol:
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Instrument: 125 MHz NMR Spectrometer
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Solvent: CDCl₃
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Temperature: 298 K
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Pulse Program: Proton-decoupled experiment
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Acquisition Parameters:
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Spectral Width: ~200 ppm
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Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
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Relaxation Delay: 5 s
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Expected Signals: The symmetry of the molecule will result in three distinct signals in the ¹³C NMR spectrum, corresponding to the carbons at positions 1/3, 2, and 4/5.
Reactivity
The achiral cis-1,3-dichlorocyclopentane can undergo substitution and elimination reactions. For instance, reaction with a strong base like sodium hydroxide (B78521) can lead to both mono-substitution (Sₙ2) and mono-elimination (E2) products.
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are generalized and should be adapted and optimized based on available laboratory equipment and safety procedures. All chemical handling should be performed in accordance with established safety guidelines and with appropriate personal protective equipment.
